

N-(4-Methoxyphenyl)maleimide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-(4-Methoxyphenyl)maleimide

Cat. No.: B093332

[Get Quote](#)

CAS Number: 1081-17-0

This technical guide provides an in-depth overview of **N-(4-Methoxyphenyl)maleimide**, a versatile molecule with applications in polymer chemistry, bioconjugation, and potentially in drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and insights into its chemical properties and biological applications.

Chemical and Physical Properties

N-(4-Methoxyphenyl)maleimide is a solid, off-white to yellow compound. Its core structure consists of a maleimide ring attached to a 4-methoxyphenyl group. The electron-withdrawing nature of the maleimide ring makes the double bond susceptible to nucleophilic attack, a key feature for its utility in bioconjugation.

Property	Value	Reference
CAS Number	1081-17-0	[1][2][3]
Molecular Formula	C ₁₁ H ₉ NO ₃	[2][3]
Molecular Weight	203.19 g/mol	[1][2][3]
Appearance	Off-white to yellow solid	
Purity	Typically ≥98%	[1]

Synthesis of N-(4-Methoxyphenyl)maleimide

N-(4-Methoxyphenyl)maleimide can be synthesized through a two-step process involving the reaction of p-anisidine with maleic anhydride to form the corresponding maleamic acid, followed by cyclodehydration.

Experimental Protocol: Synthesis of N-(4-Methoxyphenyl)maleimide[4]

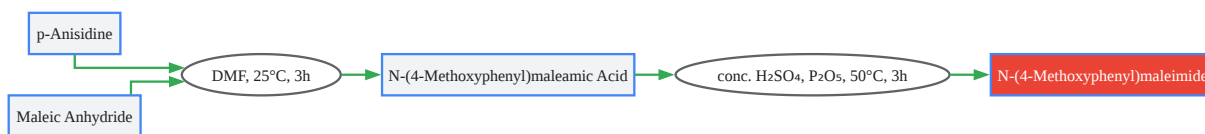
Step 1: Synthesis of N-(4-Methoxyphenyl)maleamic acid

- In a round-bottom flask, dissolve p-anisidine in a suitable solvent such as N,N-dimethylformamide (DMF).
- Slowly add an equimolar amount of maleic anhydride to the solution while stirring at room temperature (25°C).
- Continue stirring the reaction mixture for three hours.
- Pour the reaction solution into crushed ice to precipitate the N-(4-Methoxyphenyl)maleamic acid.
- Filter the yellow solid precipitate and dry it under a vacuum.
- The crude product can be recrystallized from methanol to obtain the pure p-anisylmaleamic acid.

Step 2: Cyclodehydration to N-(4-Methoxyphenyl)maleimide

- Treat the synthesized p-anisylmaleamic acid with a dehydrating agent. A mixture of concentrated sulfuric acid (H_2SO_4) and phosphorus pentoxide (P_2O_5) is effective.
- Stir the solution for three hours at 50°C.
- Pour the reaction mixture into crushed ice or cold water to precipitate the **N-(4-Methoxyphenyl)maleimide**.

- Filter the resulting green solid precipitate, wash it with water, and dry it to obtain the final product.



[Click to download full resolution via product page](#)

Synthesis of **N-(4-Methoxyphenyl)maleimide**.

Biological Applications and Potential Mechanisms of Action

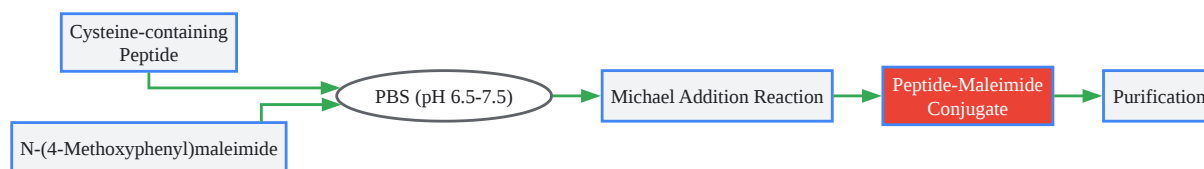
The primary biological application of **N-(4-Methoxyphenyl)maleimide** stems from the high reactivity of its maleimide group towards thiol groups, particularly the cysteine residues in proteins. This specific reaction, a Michael addition, forms a stable covalent thioether bond, making it an excellent tool for bioconjugation.

Bioconjugation

N-(4-Methoxyphenyl)maleimide can be used to label proteins, peptides, and other biomolecules containing free cysteine residues with various tags for detection, purification, or therapeutic purposes.

- **Peptide Preparation:** Dissolve the cysteine-containing peptide in a suitable buffer, such as phosphate-buffered saline (PBS) at a pH between 6.5 and 7.5. If the peptide contains disulfide bonds, reduce them first using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).
- **Maleimide Solution:** Prepare a stock solution of **N-(4-Methoxyphenyl)maleimide** in an organic solvent like DMF or DMSO.

- **Conjugation Reaction:** Add the maleimide solution to the peptide solution. A molar excess of the maleimide (typically 10-20 fold) is used to ensure complete reaction with the thiol groups.
- **Incubation:** Allow the reaction to proceed at room temperature for 1-2 hours or overnight at 4°C.
- **Quenching:** Quench any unreacted maleimide by adding a small molecule thiol, such as β -mercaptoethanol or L-cysteine.
- **Purification:** Purify the resulting conjugate using methods like dialysis, size-exclusion chromatography, or HPLC to remove excess reagents.



[Click to download full resolution via product page](#)

General workflow for bioconjugation.

Cytotoxicity and Potential as an Anticancer Agent

Derivatives of N-phenylmaleimide have demonstrated cytotoxic effects against various cancer cell lines. While specific data for **N-(4-Methoxyphenyl)maleimide** is limited, its structural similarity suggests potential anticancer activity. The cytotoxicity is likely mediated through the covalent modification of essential cellular proteins, leading to the disruption of critical cellular processes and induction of apoptosis.

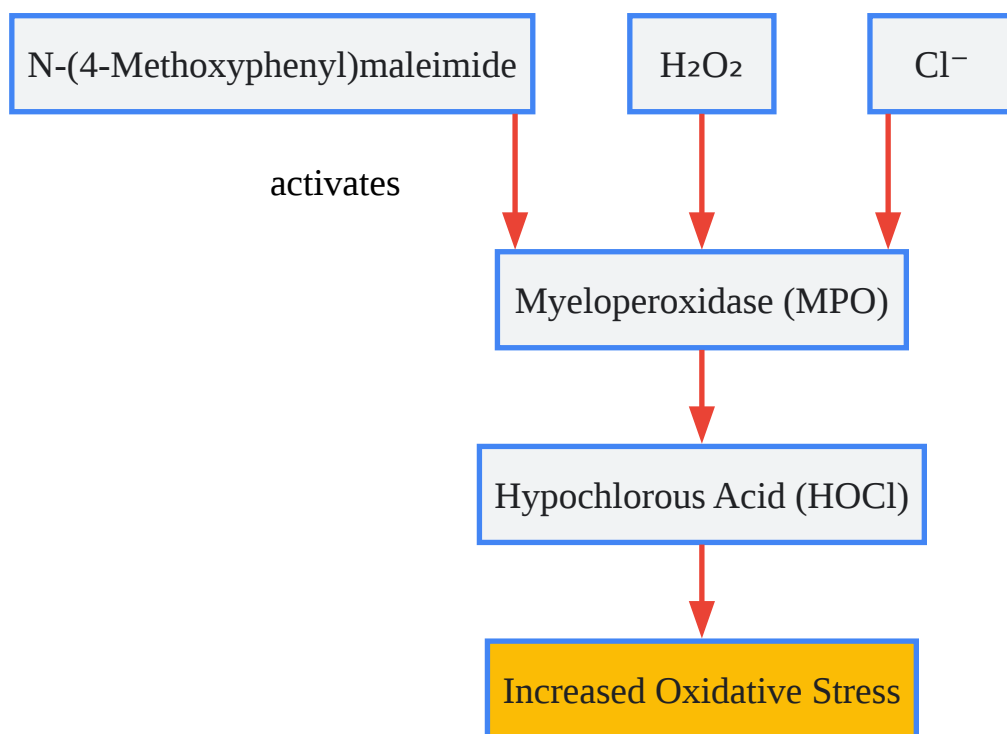
- **Cell Seeding:** Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with varying concentrations of **N-(4-Methoxyphenyl)maleimide** dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration is non-toxic to the cells). Include a vehicle control (solvent only).

- Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized solubilizing buffer).
- Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Potential Signaling Pathway Modulation

The electrophilic nature of the maleimide moiety suggests that **N-(4-Methoxyphenyl)maleimide** could interact with and modulate key cellular signaling pathways involved in oxidative stress and inflammation. Based on studies of related compounds, the following pathways are plausible targets:

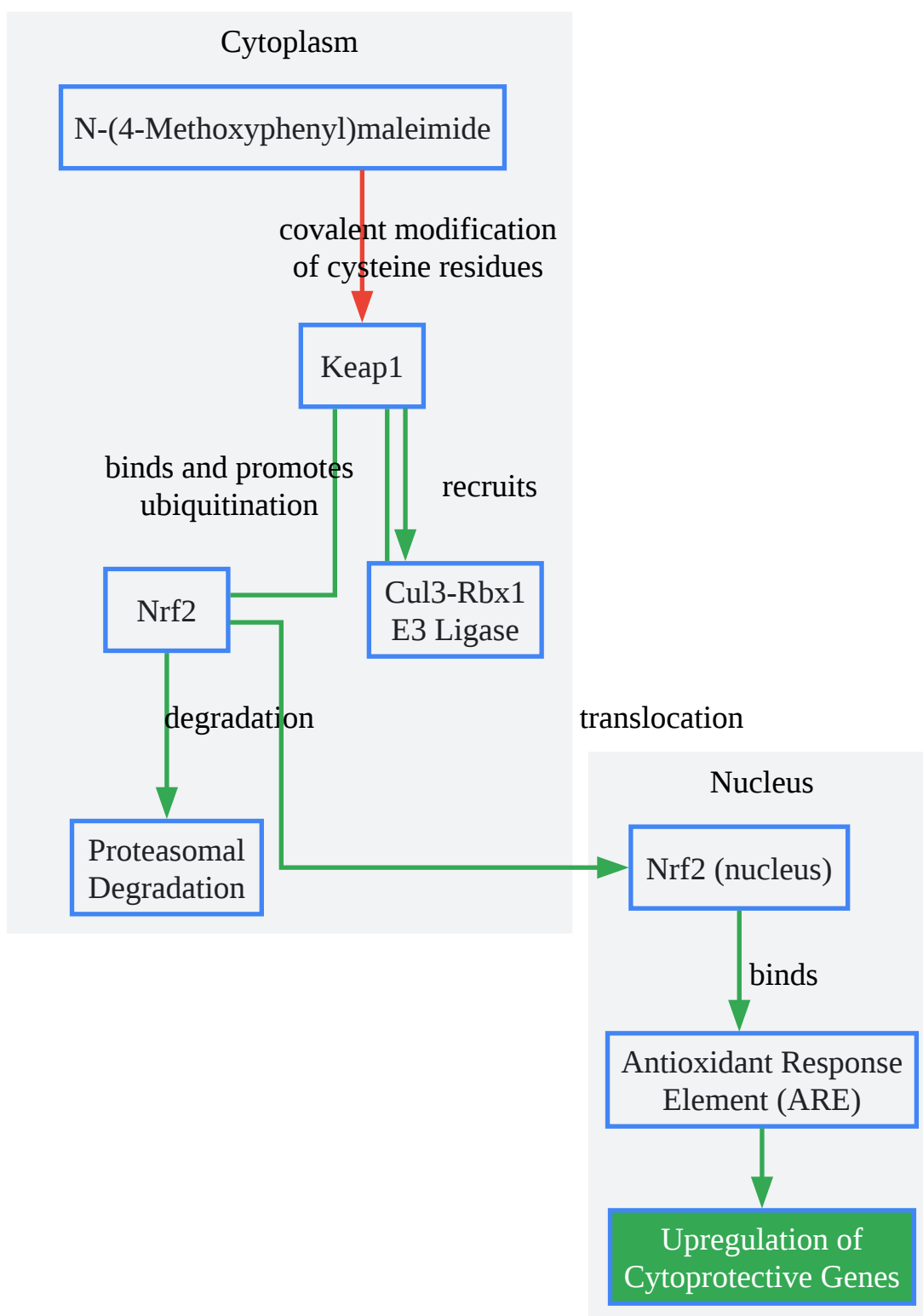
Studies have shown that N-phenylmaleimide derivatives can increase the activity of myeloperoxidase (MPO), an enzyme predominantly found in neutrophils.^[4] MPO plays a role in the inflammatory response by producing hypochlorous acid, a potent oxidizing agent. Activation of MPO can lead to increased oxidative stress within cells.



[Click to download full resolution via product page](#)

Potential MPO-mediated oxidative stress pathway.

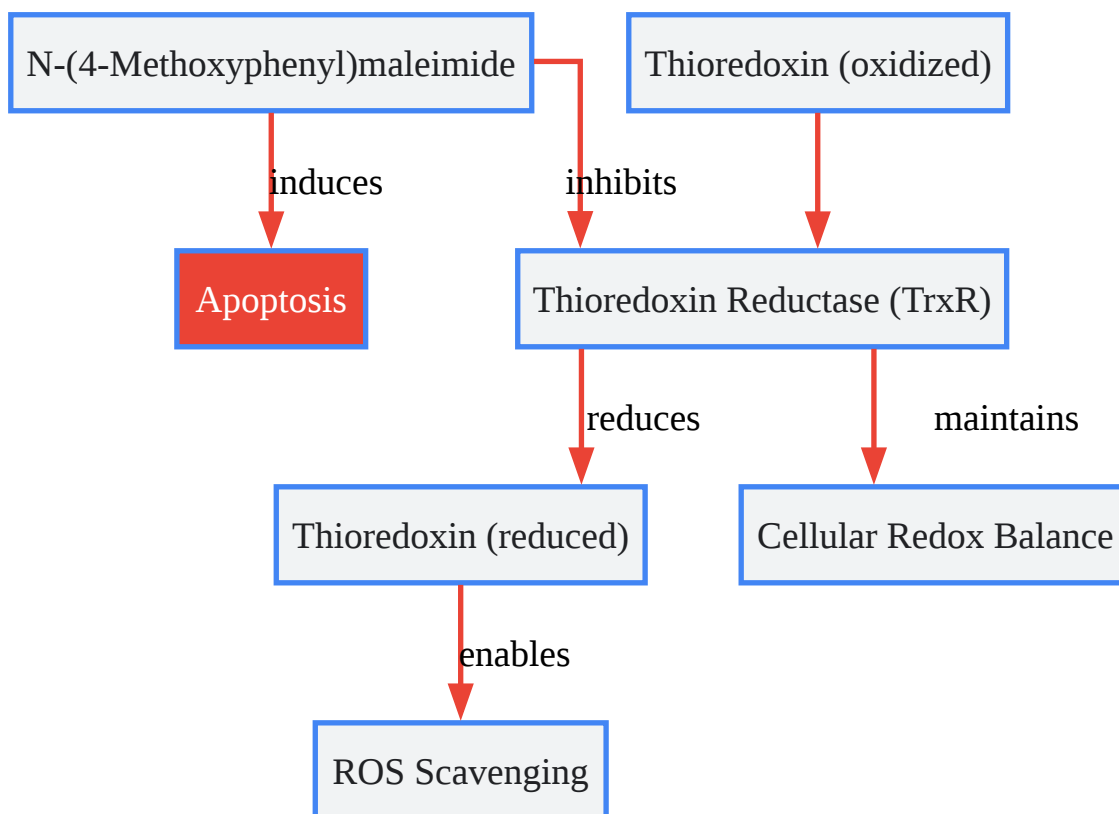
Kelch-like ECH-associated protein 1 (Keap1) is a critical regulator of the Nrf2 transcription factor, which controls the expression of numerous antioxidant and cytoprotective genes. Keap1 contains reactive cysteine residues that can be covalently modified by electrophiles.[5][6][7][8][9] Such modification leads to the dissociation of Nrf2, allowing it to translocate to the nucleus and activate the antioxidant response element (ARE), thereby upregulating protective genes. Given its electrophilic nature, **N-(4-Methoxyphenyl)maleimide** is a candidate for Keap1 modification.



[Click to download full resolution via product page](#)

Hypothesized activation of the Nrf2 pathway.

Thioredoxin reductase (TrxR) is a key enzyme in the thioredoxin system, which plays a vital role in maintaining cellular redox balance. TrxR contains a reactive selenocysteine residue in its active site that is susceptible to inhibition by electrophilic compounds.^{[10][11][12][13][14]} Inhibition of TrxR can lead to an accumulation of oxidized thioredoxin, resulting in increased oxidative stress and induction of apoptosis. N-aryl maleimides have been identified as potential inhibitors of this enzyme.



[Click to download full resolution via product page](#)

Potential inhibition of the Thioredoxin system.

Conclusion

N-(4-Methoxyphenyl)maleimide is a valuable reagent with established applications in polymer science and bioconjugation. Its inherent reactivity towards thiols makes it a powerful tool for the site-specific modification of proteins and peptides. Furthermore, its electrophilic character suggests potential for the modulation of key cellular signaling pathways involved in oxidative stress and cell fate decisions. The experimental protocols and hypothesized mechanisms of action presented in this guide provide a solid foundation for researchers to explore the full

potential of **N-(4-Methoxyphenyl)maleimide** in their respective fields. Further investigation into its specific biological targets and signaling effects is warranted to fully elucidate its potential in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-(4-Methoxyphenyl)maleimide | CymitQuimica [cymitquimica.com]
- 2. N-(p-Methoxyphenyl)maleimide [webbook.nist.gov]
- 3. N-(p-Methoxyphenyl)maleimide [webbook.nist.gov]
- 4. N-phenylmaleimide derivatives as mimetic agents of the pro-inflammatory process: myeloperoxidase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A metabolite-derived protein modification integrates glycolysis with KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Covalent modification of Keap1 at Cys77 and Cys434 by pubescenoside a suppresses oxidative stress-induced NLRP3 inflammasome activation in myocardial ischemia-reperfusion injury [thno.org]
- 7. Covalent modification of Keap1 at Cys77 and Cys434 by pubescenoside a suppresses oxidative stress-induced NLRP3 inflammasome activation in myocardial ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Covalent modification of Keap1 at Cys77 and Cys434 by pubescenoside a suppresses oxidative stress-induced NLRP3 inflammasome activation in myocardial ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Participation of covalent modification of Keap1 in the activation of Nrf2 by tert-butylbenzoquinone, an electrophilic metabolite of butylated hydroxyanisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of thioredoxin reductase (TrxR) triggers oxidative stress-induced apoptosis in filarial nematode Setaria cervi channelized through ASK-1-p38 mediated caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Irreversible inhibition of cytosolic thioredoxin reductase 1 as a mechanistic basis for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of thioredoxin reductase activity reduces the antioxidant defense capacity of human pluripotent stem cells under conditions of mild but not severe oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Auranofin inhibition of thioredoxin reductase sensitizes lung neuroendocrine tumor cells (NETs) and small cell lung cancer (SCLC) cells to sorafenib as well as inhibiting SCLC xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thioredoxin Reductase and its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-(4-Methoxyphenyl)maleimide: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b093332#n-4-methoxyphenyl-maleimide-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com